molecular formula C8H7BrF3N B15225325 3-Bromo-4-(2,2,2-trifluoroethyl)aniline

3-Bromo-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B15225325
M. Wt: 254.05 g/mol
InChI Key: RXHHSODWHXENGV-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2,2-trifluoroethyl)aniline: is an organic compound characterized by the presence of a bromine atom, a trifluoroethyl group, and an aniline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of anilines . One method employs iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot reaction involves a cascade diazotization/N-trifluoroethylation process, yielding N-trifluoroethylated anilines in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Formation of iodinated or other halogenated derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-4-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a bromine atom and a trifluoroethyl group on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various applications.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

3-bromo-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c9-7-3-6(13)2-1-5(7)4-8(10,11)12/h1-3H,4,13H2

InChI Key

RXHHSODWHXENGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Br)CC(F)(F)F

Origin of Product

United States

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